4-Methylheptane-3,5-dione

説明

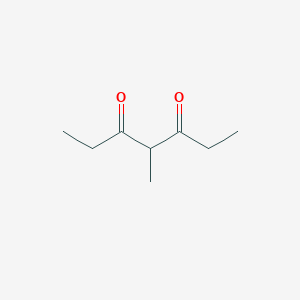

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJLPSJMPXGRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152211 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-04-8 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylheptane 3,5 Dione and Its Analogues

Established Synthetic Pathways to 4-Methylheptane-3,5-dione

Established synthetic strategies for this compound primarily revolve around the modification of a pre-existing β-diketone scaffold. The high acidity of the α-hydrogen atom between the two carbonyl groups makes it a prime target for electrophilic substitution, allowing for the introduction of alkyl groups such as a methyl group.

A common and direct method for the preparation of this compound is the alkylation of its precursor, 3,5-heptanedione (B1630319). This process involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with a methylating agent.

The core of this synthetic approach is the generation of a resonance-stabilized enolate anion from 3,5-heptanedione. The methylene (B1212753) proton located between the two carbonyl groups (the α-proton) is particularly acidic (pKa ≈ 11 in water) due to the electron-withdrawing nature of the adjacent carbonyls and the ability of the resulting conjugate base to delocalize the negative charge over both oxygen atoms.

The mechanism proceeds in two main steps:

Enolate Formation: A suitable base is used to abstract the acidic α-proton from 3,5-heptanedione, resulting in the formation of the corresponding enolate ion.

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks an electrophilic methyl source, typically an alkyl halide like methyl iodide, in a classic SN2 reaction. This step forms the new carbon-carbon bond at the α-position, yielding this compound.

The choice of base is critical; it must be strong enough to deprotonate the β-diketone but should not introduce competing side reactions. Common bases include alkali metal alkoxides (e.g., sodium ethoxide) or hydroxides (e.g., potassium hydroxide).

The efficiency and yield of the methylation of 3,5-heptanedione are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and the nature of the methylating agent. The goal is to maximize the formation of the desired mono-methylated product while minimizing potential side reactions such as O-alkylation or dialkylation.

| Parameter | Condition | Rationale / Effect on Yield |

| Base | Potassium Carbonate (K₂CO₃), Sodium Ethoxide (NaOEt), Potassium Hydroxide (KOH) | A strong base is required to efficiently generate the enolate. The choice can influence the reaction rate and selectivity. K₂CO₃ is a milder, heterogeneous base, while NaOEt is a strong, homogeneous base. |

| Solvent | Acetone, Ethanol, Dimethylformamide (DMF), N-Methylpyrrolidine (NMP) | The solvent must be able to dissolve the reactants and should be inert under the reaction conditions. Polar aprotic solvents like DMF or NMP can accelerate SN2 reactions, potentially increasing the yield. researchgate.net |

| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl iodide is a highly effective and commonly used methylating agent due to the good leaving group ability of iodide. researchgate.netjuniperpublishers.com |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature is often determined empirically to balance reaction speed and selectivity. researchgate.net |

| Reaction Time | 2 to 20 hours | Sufficient time is needed for the reaction to go to completion. Monitoring the reaction progress via techniques like TLC or GC is crucial to determine the optimal time and avoid product degradation. researchgate.net |

The term "ketonization" in this context can refer to the synthesis of the β-diketone structure itself. The most fundamental method for synthesizing the precursor, 3,5-heptanedione, is the Claisen condensation. wikipedia.org This reaction is a cornerstone in the formation of β-dicarbonyl compounds. fiveable.mebyjus.commasterorganicchemistry.com

The synthesis of 3,5-heptanedione is achieved through a crossed Claisen condensation between an ester and a ketone. Specifically, ethyl propionate (B1217596) reacts with 3-pentanone (B124093) (diethyl ketone) in the presence of a strong base, such as sodium ethoxide or sodium amide. google.com The base deprotonates the α-carbon of the ketone, which then attacks the carbonyl carbon of the ester, leading to the formation of the β-diketone after an elimination step. wikipedia.org A subsequent methylation step as described in section 2.1.1 would then yield this compound.

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for C-C bond formation. While less common for simple structures like this compound, palladium-catalyzed methods for the α-arylation and α-alkylation of β-dicarbonyl compounds are well-established for more complex molecules.

These reactions typically involve the formation of a palladium enolate intermediate. The general approach would involve the reaction of the enolate of 3,5-heptanedione with a methyl electrophile in the presence of a palladium catalyst and a suitable ligand. For instance, palladium(0)-catalyzed reactions of α,β-epoxy ketones can lead to the formation of β-diketones. acs.org Furthermore, palladium-catalyzed Heck vinylation of specific ethers can produce protected α,β-unsaturated methyl ketones. nih.gov While direct palladium-catalyzed methylation of 3,5-heptanedione is not widely reported, the principles of palladium-catalyzed α-functionalization of ketones and β-ketoesters suggest its feasibility under specific conditions. rsc.org

In the context of synthesizing this compound, a mixture of 3,5-heptanedione, a methylating agent, and a base (often on a solid support) can be subjected to microwave irradiation. This technique often results in higher yields and cleaner reactions compared to conventional heating methods. juniperpublishers.com The conditions can also be optimized for solvent-free reactions, aligning with the principles of green chemistry.

| Method | Reactants | Catalyst/Base | Conditions | Advantages |

| Conventional Heating | 3,5-Heptanedione, Methyl Iodide | K₂CO₃ | Reflux in acetone, 4-20 h | Standard, well-understood procedure. |

| Microwave-Assisted | 3,5-Heptanedione, Methyl Iodide | NaNH₂, KF/Alumina | Microwave irradiation (e.g., 320 W), 10-45 min | Rapid reaction times, often higher yields, potential for solvent-free conditions. researchgate.netjuniperpublishers.com |

Alkylation Approaches from 3,5-Heptanedione

General Synthetic Strategies for β-Diketones and Analogues

The preparation of β-diketones can be achieved through several synthetic routes, with the choice of method often depending on the specific structure of the target molecule and the sensitivity of its functional groups. nih.gov

Claisen Condensation Routes

The Claisen condensation is a classical and widely utilized carbon-carbon bond-forming reaction for the synthesis of β-diketones and β-keto esters. nih.govwikipedia.orglibretexts.org This reaction typically involves the condensation between a ketone and an ester in the presence of a strong base. wikipedia.orgbyjus.com

The mechanism proceeds through several key steps:

Enolate Formation : A strong base, such as sodium ethoxide or sodium hydride, removes an α-proton from the ketone, forming a resonance-stabilized enolate ion. byjus.comlibretexts.org

Nucleophilic Attack : The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester molecule. byjus.comlibretexts.org This results in the formation of a tetrahedral intermediate. libretexts.org

Elimination : The intermediate collapses, eliminating the alkoxy group (-OR) from the ester to form the β-diketone. byjus.comlibretexts.org

Deprotonation : The newly formed β-diketone has acidic protons on the central carbon, which are readily removed by the alkoxide base present in the reaction mixture. libretexts.orgmasterorganicchemistry.com This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.orglibretexts.org An acidic workup is then required to neutralize the enolate and isolate the final β-diketone product. wikipedia.orglibretexts.org

A variation of this reaction is the "crossed" Claisen condensation, which occurs between two different carbonyl compounds, such as a ketone and an ester that cannot form an enolate itself (lacks α-hydrogens). organic-chemistry.orglibretexts.org This approach can be synthetically useful for producing asymmetrical β-diketones. organic-chemistry.org The choice of base is critical to avoid side reactions like nucleophilic substitution. wikipedia.org Often, the sodium alkoxide corresponding to the alcohol that will be eliminated is used to prevent transesterification. wikipedia.orglibretexts.org

Interactive Data Table: Key Features of Claisen Condensation

| Feature | Description |

| Reactants | A ketone (or other enolizable carbonyl) and an ester. wikipedia.org |

| Base | Strong base (e.g., Sodium Ethoxide, Sodium Hydride). organic-chemistry.org |

| Key Intermediate | Resonance-stabilized enolate ion. byjus.com |

| Product | β-Diketone or β-Keto Ester. libretexts.org |

| Driving Force | Formation of the highly stabilized enolate of the β-dicarbonyl product. masterorganicchemistry.comorganic-chemistry.org |

Soft Enolization Approaches

While the classical Claisen condensation is effective, the requirement for strong bases limits its application for substrates containing base-sensitive functional groups. nih.gov To overcome this limitation, "soft enolization" techniques have been developed as a milder alternative. nih.govmdpi.com

These methods avoid the need for strong bases and prior enolate formation. organic-chemistry.orgacs.org A common approach involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), in combination with a hindered, non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org The Lewis acid coordinates to the ketone's carbonyl oxygen, increasing the acidity of the α-protons and facilitating enolization by the mild base. organic-chemistry.org The resulting enolate can then be acylated by various agents, including acid chlorides, N-acylbenzotriazoles, or O-pentafluorophenyl esters, to yield the desired β-diketone. researchgate.netorganic-chemistry.org

Key advantages of soft enolization include:

Mild Reaction Conditions : The process is conducted under significantly milder conditions than the classical Claisen condensation, making it compatible with a wider range of functional groups. organic-chemistry.org

High Efficiency : These methods often provide high yields (up to 96%) of the β-diketone product. organic-chemistry.org

Operational Simplicity : The reaction can often be performed in a straightforward manner, sometimes using untreated solvents open to the air. researchgate.netorganic-chemistry.org

Scalability : Soft enolization is suitable for large-scale applications, partly because it can utilize crude acid chlorides, eliminating a costly purification step. organic-chemistry.orgacs.orgacs.org

Interactive Data Table: Comparison of Synthetic Approaches

| Approach | Base/Reagents | Conditions | Advantages | Disadvantages |

| Claisen Condensation | Strong base (e.g., NaOEt, NaH) organic-chemistry.org | Harsh | Well-established, widely used nih.gov | Incompatible with base-sensitive groups nih.gov |

| Soft Enolization | Lewis Acid (MgBr₂·OEt₂) + Hindered Base (i-Pr₂NEt) organic-chemistry.orgresearchgate.net | Mild | High yield, functional group tolerance, scalable acs.orgorganic-chemistry.org | May require specific acylating agents organic-chemistry.org |

Purification Techniques in β-Diketone Synthesis

The purification of β-diketones from crude reaction mixtures is a critical step to obtain a product of high purity.

Chemical Reactivity and Reaction Mechanisms of 4 Methylheptane 3,5 Dione

Electrophilic Reactivity of Carbonyl Centers

The presence of two carbonyl groups renders the carbon atoms within them electrophilic. This electrophilicity is a result of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom, creating a partial positive charge on the carbon. This makes the carbonyl centers susceptible to attack by nucleophiles. The molecule's β-diketone structure also enables it to form stable chelates with metal ions.

The electrophilic carbonyl carbons of 4-methylheptane-3,5-dione are primary sites for nucleophilic addition reactions. In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent protonation or other follow-up reactions yield the final product. The diketone structure can participate in reactions such as aldol (B89426) condensations and Michael additions, highlighting its utility as an intermediate in organic synthesis.

This compound can also undergo nucleophilic substitution reactions. These reactions typically involve the enol or enolate form of the diketone, where the α-carbon acts as the nucleophile. However, reactions can also occur where a nucleophile attacks a carbonyl group, potentially leading to a substitution-type product, especially if a suitable leaving group is present or can be formed. vulcanchem.comevitachem.com Common nucleophiles for such reactions include amines and alcohols.

Table 1: Nucleophilic Reactions at Carbonyl Centers

| Reaction Type | Attacking Species | Reactive Center | Intermediate/Key Feature |

|---|---|---|---|

| Nucleophilic Addition | Nucleophiles (e.g., organometallics, hydrides) | Carbonyl Carbon | Tetrahedral Alkoxide |

Oxidative Transformations

The oxidation of this compound can lead to the cleavage of carbon-carbon bonds and the formation of new functional groups.

This compound can be oxidized to yield carboxylic acids. This transformation typically involves strong oxidizing agents that can cleave the diketone structure. The reaction proceeds by attacking the carbon-carbon bond between the two carbonyl groups or adjacent to them.

Table 2: Oxidative Transformation of this compound

| Reagent Example | Product Type |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acids |

Data sourced from multiple references.

Reductive Transformations

The carbonyl groups of this compound are readily reduced to form alcohol functionalities. The choice of reducing agent can influence the selectivity and stereochemistry of the reduction.

Reduction of one or both ketone groups in this compound yields alcohol derivatives. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can accomplish this transformation.

Biocatalytic reductions have been shown to be highly specific. For instance, screening of carbonyl reductase enzymes has identified catalysts that can reduce this compound with high diastereoselectivity. thieme-connect.de One such process yields the single stereoisomer (4S,5S)-5-hydroxy-4-methylheptan-3-one in high yield. thieme-connect.de Similarly, the reduction of this compound using resting cells of certain microorganisms can produce different stereoisomers of 5-hydroxy-4-methylheptan-3-one depending on the conditions; for example, (4R,5S)-(-)-4-methyl 5-hydroxy heptan 3-one is formed under anaerobic conditions, while the (4S,5S)-(+)-diastereoisomer is obtained under aerobic conditions. researchgate.net This compound, known as sitophilure, is a pheromone component for certain weevils. researchgate.net

Table 3: Reductive Transformation of this compound

| Reagent/Catalyst | Product(s) | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | Alcohol derivatives | General laboratory reducing agent. |

| Lithium aluminum hydride (LiAlH₄) | Alcohol derivatives | Strong laboratory reducing agent. |

| Carbonyl Reductase Enzyme | (4S,5S)-5-hydroxy-4-methylheptan-3-one | Highly diastereoselective bioreduction. thieme-connect.de |

| Resting microbial cells (anaerobic) | (4R,5S)-(-)-4-methyl 5-hydroxy heptan 3-one | Stereospecific biological reduction. researchgate.net |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| (4S,5S)-5-hydroxy-4-methylheptan-3-one |

| (4R,5S)-(-)-4-methyl 5-hydroxy heptan 3-one |

| (4S,5S)-(+)-4-methyl 5-hydroxy heptan 3-one |

| Potassium permanganate |

| Chromium trioxide |

| Sodium borohydride |

Condensation Reactions

The structural arrangement of this compound, specifically its β-diketone functionality, makes it a versatile substrate for various organic reactions. The presence of two carbonyl groups enhances the acidity of the proton at the α-carbon (C4), facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, enabling the compound to participate in a range of carbon-carbon bond-forming reactions, most notably condensation reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons from simpler precursors. The reactivity of this compound in condensation reactions is central to its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The Aldol condensation is a cornerstone of carbonyl chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl product. magritek.com In the case of this compound, the proton on the central carbon (C4) is acidic and can be abstracted by a base to form a resonance-stabilized enolate.

This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. The initial product is a β-hydroxy diketone. Under typical reaction conditions, this aldol adduct can undergo dehydration, often promoted by heat or acid/base catalysis, to form a more conjugated system.

The general mechanism for a base-catalyzed aldol condensation involving this compound is as follows:

Enolate Formation: A base removes the acidic α-proton from C4 of this compound to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone (e.g., propanal).

Protonation: The resulting alkoxide is protonated by a proton source (like water, formed in the initial deprotonation step) to give the β-hydroxy diketone adduct.

Dehydration (Condensation): If conditions are suitable, a molecule of water is eliminated to form an α,β-unsaturated diketone.

Table 1: Representative Aldol Condensation of this compound

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Base Catalyst | Product (Post-Dehydration) |

| This compound | Propanal | Sodium Hydroxide (NaOH) | 4-(1-Propenyl)-4-methylheptane-3,5-dione |

| This compound | Acetone | Potassium Hydroxide (KOH) | 4-(1-Isopropenyl)-4-methylheptane-3,5-dione |

The Michael reaction, or Michael addition, is the conjugate (1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The stabilized enolate of this compound is an excellent "Michael donor." When reacted with a "Michael acceptor" such as methyl vinyl ketone or ethyl acrylate (B77674) in the presence of a base, it adds to the β-carbon of the unsaturated system. libretexts.org

The mechanism proceeds through three key steps: masterorganicchemistry.com

Enolate Formation: A base (e.g., sodium ethoxide) deprotonates the C4-position of this compound to generate the stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, breaking the C=C π-bond and forming a new C-C single bond. This results in the formation of a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated to yield the final 1,5-dicarbonyl addition product. masterorganicchemistry.com

This reaction is highly valuable for creating 1,5-dicarbonyl compounds, which are important synthetic intermediates. libretexts.org

Table 2: Representative Michael Addition using this compound

| Michael Donor | Michael Acceptor | Base Catalyst | Product |

| This compound | Methyl vinyl ketone | Sodium Ethoxide (NaOEt) | 4-Methyl-4-(3-oxobutyl)heptane-3,5-dione |

| This compound | Acrylonitrile | Potassium tert-butoxide (t-BuOK) | 4-(2-Cyanoethyl)-4-methylheptane-3,5-dione |

| This compound | Ethyl acrylate | Sodium Methoxide (NaOMe) | Ethyl 3-(4-methyl-3,5-dioxoheptan-4-yl)propanoate |

Regioselective and Enantioselective Allylation of β-Diketones

The direct, catalytic asymmetric allylation of β-diketones like this compound presents a significant challenge due to their tendency to act as nucleophiles via their enol or enolate forms. nih.gov However, innovative methods have been developed to achieve highly regioselective and enantioselective allylations. nih.govharvard.edu A successful strategy co-opts the enol tautomer of the β-diketone. The enol reacts with an allylchlorosilane (B1253213) reagent, which is activated by the Brønsted acid (HCl) generated in situ during the silylation of the enol. nih.gov This process forms a β-silyloxyenone intermediate, which then undergoes an intramolecular allylation, avoiding side reactions like Knoevenagel condensation. nih.gov This approach allows for the protecting-group-free, single-step synthesis of stereochemically complex homoallylic alcohols from simple β-diketone starting materials. nih.gov

Stereochemical control in the allylation of β-diketones is achieved through the use of chiral catalysts, such as those derived from C2-symmetric N,N'-dialkylcyclohexanediamine silane (B1218182) reagents. harvard.edu The mechanism for achieving high enantioselectivity involves the formation of chiral silyl (B83357) enol ether intermediates from the β-diketone. nih.gov

The key steps contributing to stereocontrol are:

Enol Silylation: The β-diketone reacts with a chiral allylsilane reagent. Given that this compound is unsymmetrical, two different silyl enol ethers (isomers) can be formed.

Intramolecular Allylation: The allyl group is transferred intramolecularly to the ketone electrophile. The facial selectivity of this addition is dictated by the chiral environment created by the silane reagent.

Transition State Control: The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The chiral ligand ensures that one transition state is significantly lower in energy, leading to the preferential formation of one enantiomer. rsc.org For example, computational studies on related systems show that the preferred transition state benefits from favorable noncovalent interactions and less structural distortion. rsc.org

For an unsymmetrical β-diketone like this compound, allylation can occur at either of the two carbonyl carbons, raising the issue of regioselectivity. Research has shown that the regioselectivity of these allylation reactions is governed by the Curtin-Hammett principle. nih.govharvard.edu

The Curtin-Hammett principle states that for a reaction involving two rapidly interconverting intermediates that proceed irreversibly to form different products, the ratio of the products is not determined by the relative populations of the ground-state intermediates but by the difference in the free energies of the transition states leading to those products (ΔΔG‡). wikipedia.org

In the context of the allylation of this compound:

Two isomeric silyl enol ethers are formed, which can interconvert rapidly.

Each of these isomers can proceed through a distinct transition state to give one of the two possible regioisomeric products.

Because the interconversion of the silyl enol ethers is fast relative to the rate of the subsequent allylation step, the system is under Curtin-Hammett control. nih.gov

Therefore, the product ratio is determined by the relative energetic barriers of the two transition states for allylation. The major product will be the one formed via the lower-energy transition state, which is influenced by factors like steric interactions and electronic effects. harvard.edu For instance, the transition state that minimizes steric clashes between the substrate and the chiral catalyst will be favored, leading to high regioselectivity. harvard.edu

This kinetic control allows for highly regioselective reactions even when the equilibrium between the starting intermediates does not strongly favor one isomer. nih.gov

Spectroscopic and Computational Characterization of 4 Methylheptane 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-Methylheptane-3,5-dione, offering detailed information about the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound. The spectrum reveals distinct signals corresponding to the different types of protons within the molecule.

Definitive ¹H NMR data provides a basis for quality control. The terminal methyl groups (CH₃) of the ethyl moieties typically appear as a triplet, a result of coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons themselves present as a multiplet. A sharp singlet corresponds to the methyl group at the C4 position. In cases where the enol tautomer is present, a characteristic signal for the enolic proton can be observed.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.02 | Triplet | 6H | Terminal methyl groups (-CH₂CH₃ ) |

| ~1.80 | Singlet | 3H | Methyl substituent at C4 (-CH₃ ) |

| ~2.33–2.55 | Multiplet | 4H | Methylene protons adjacent to carbonyls (-CH₂ CH₃) |

| ~6.66 | Quartet | 1H (minor) | Enolic proton (-CH =) of the minor tautomer |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton of this compound. The presence of carbonyl carbons is confirmed by signals in the downfield region of the spectrum, typically between 210 and 215 ppm. The remaining carbon atoms of the ethyl and methyl groups appear at characteristic upfield chemical shifts. This technique is crucial for verifying the diketone structure of the molecule.

Deuterium (B1214612) Isotope Effects on Chemical Shifts in Tautomerism Studies

The study of deuterium isotope effects on NMR chemical shifts is a powerful tool for investigating tautomeric equilibria, such as the keto-enol tautomerism inherent in β-diketones like this compound. nih.gov Tautomerism involves the migration of a proton and the shifting of a double bond. In this compound, an equilibrium exists between the diketo form and the enol form.

When a proton involved in the tautomeric equilibrium is replaced by deuterium, it can cause a measurable change in the chemical shifts of nearby nuclei, particularly ¹³C. nih.govmdpi.com The magnitude and direction of these isotope effects can provide detailed information about the position of the equilibrium. nih.gov For instance, a significant deuterium isotope effect on the ¹³C chemical shifts of the carbonyl and enolic carbons would be indicative of a tautomeric equilibrium. nih.govmdpi.com This method has been successfully applied to various β-diketones to elucidate their tautomeric behavior in both solution and the solid state. mdpi.com

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Applications

Oxygen-17 NMR (¹⁷O NMR) spectroscopy, despite challenges associated with the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers direct insight into the electronic environment of the oxygen atoms. rsc.org In the context of this compound, ¹⁷O NMR can be particularly useful for studying the keto-enol tautomerism. mdpi.com

The chemical shifts of the oxygen atoms in the carbonyl (C=O) and enolic hydroxyl (-OH) groups are distinct. mdpi.com Intramolecular hydrogen bonding in the enol form significantly shields the involved oxygen atom, leading to a characteristic upfield shift in its ¹⁷O NMR signal. mdpi.com By observing the ¹⁷O NMR spectrum, it is possible to distinguish between the keto and enol forms and potentially quantify their relative populations. Deuterium isotope effects on ¹⁷O chemical shifts can also serve as a sensitive probe for tautomerism. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organic molecules like this compound. nih.govresearchgate.net This method allows for the gentle transfer of ions from solution into the gas phase for mass analysis, often with minimal fragmentation. researchgate.net

In ESI-MS analysis, this compound is typically observed as a protonated molecule, [M+H]⁺. The exact mass of this ion can be measured with high accuracy, which serves to validate the molecular formula of the compound. For this compound (C₈H₁₄O₂), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 143.107. nih.gov This technique is a standard method for confirming the molecular weight of synthesized or isolated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and characterization of this compound. In GC-MS analysis, the compound is first separated from other components in a mixture based on its volatility and interaction with the chromatographic column. Subsequently, the separated compound is ionized and fragmented, and the resulting mass-to-charge ratio of these fragments is measured by the mass spectrometer.

Qualitative GC-MS analyses have been successfully employed to confirm the presence of this compound in various reaction mixtures. For instance, it was identified as a product in the acylation of 1,2-methylenedioxybenzene using a superacid resin-based heterogeneous catalyst. unibo.itd-nb.info The NIST Mass Spectrometry Data Center contains reference spectra for this compound, with a prominent top peak at an m/z of 57 and the second highest peak at an m/z of 86. nih.gov The molecular ion peak for this compound is observed at a mass-to-charge ratio of 142, which corresponds to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation. For this compound, the fragmentation is consistent with its β-diketone structure. nih.gov GC-MS has also been instrumental in studying the chemical ecology of certain insects, where this compound was identified as a male-emitted compound in the lucerne weevil, Sitona discoideus. researchgate.netresearchgate.net

Interactive Data Table: Key GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion Peak (m/z) | 142 | |

| Top Peak (m/z) | 57 | nih.gov |

| Second Highest Peak (m/z) | 86 | nih.gov |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum provides significant insights into its β-diketone structure.

Vibrational analysis of the IR spectrum focuses on the characteristic stretching and bending frequencies of the bonds within the molecule. The most diagnostic feature in the IR spectrum of a diketone is the carbonyl (C=O) stretching vibration.

Characteristic Carbonyl Stretching Frequencies

β-Diketones like this compound can exist in tautomeric forms: a diketo form and an enol form. This equilibrium influences the IR spectrum, particularly the carbonyl stretching region.

The diketo form typically shows C=O stretching absorptions around 1700 cm⁻¹. However, β-diketones often exhibit a strong preference for the enolic form, which is stabilized by intramolecular hydrogen bonding. This enolization results in a characteristic shift of the carbonyl absorption to lower frequencies. The enolic form of β-diketones generally displays a broad, intense band in the 1640-1580 cm⁻¹ region. spcmc.ac.in This is a result of the conjugated keto-enol system and the intramolecular hydrogen bond. For comparison, acetylacetone (B45752), a simpler β-diketone, shows a strong absorption at 1613 cm⁻¹ in its enolic form. spcmc.ac.in The keto form may show weaker bands at higher frequencies, often around 1725 cm⁻¹. spcmc.ac.in

Interactive Data Table: Typical IR Carbonyl Frequencies for β-Diketones

| Tautomeric Form | Characteristic Frequency Range (cm⁻¹) | Reference |

| Diketo Form | ~1700 - 1725 | spcmc.ac.in |

| Enol Form (H-bonded) | 1580 - 1640 | spcmc.ac.in |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound by separating it from any impurities or byproducts.

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (HPLC) is a widely used method for the purity assessment of non-volatile or thermally sensitive compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase. For β-diketones like 3,5-heptanedione (B1630319), a C18 column is often employed. sielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A typical mobile phase for analyzing such compounds consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be scaled for preparative separation to isolate impurities. sielc.com Purity levels greater than 95% can be confirmed using this technique.

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography (GC) is a suitable method for assessing the purity of volatile compounds like this compound. chemsrc.comchemeo.com The compound is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Different columns can be used depending on the specific separation required. For instance, enantioselective columns like CycloSil-B have been used to separate stereoisomers of related compounds, highlighting the versatility of GC in detailed purity analysis. researchgate.netresearchgate.net The purity of this compound is typically expected to be around 95% for research purposes. chemsrc.com

Quantum Chemical Computations

Quantum chemical computations, such as those based on Density Functional Theory (DFT), provide a theoretical framework to understand the structural, electronic, and spectroscopic properties of this compound. researchgate.net These computational methods can model various molecular properties, offering insights that complement experimental data.

DFT calculations can be used to predict the vibrational frequencies of the molecule, which can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. mdpi.com This is particularly useful for understanding the complex vibrational spectra of molecules with tautomeric forms. For example, calculations can help rationalize the observed OH stretching frequencies in the enol form of β-diketones. researchgate.net

Furthermore, quantum chemical computations can determine the optimized geometry of the different tautomers and rotamers of this compound. mdpi.com These calculations can also provide information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, a HOMO-LUMO gap of approximately 5.2 eV has been indicated by such simulations. Advanced computational analyses, like the Atoms in Molecules (AIM) theory, can be used to investigate weak intramolecular interactions that influence the molecule's conformation. nih.gov

Interactive Data Table: Computationally Derived Properties of this compound

| Property | Computational Method | Finding | Reference |

| Vibrational Modes | Density Functional Theory (DFT) | Prediction of IR-active bands | mdpi.com |

| Molecular Orbitals | Gaussian 09 | HOMO-LUMO gap of ~5.2 eV | |

| Intramolecular Interactions | Atoms in Molecules (AIM) | Analysis of weak forces | nih.gov |

Density Functional Theory (DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ggckondagaon.in It is extensively employed to predict the electronic and vibrational properties of organic compounds like β-diketones. By calculating the electron density, DFT can determine the ground-state energy of the molecule, the geometry of its most stable conformations, and its chemical reactivity.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

DFT is also instrumental in predicting vibrational spectra (e.g., Infrared and Raman). Theoretical frequency calculations can help assign the vibrational modes observed in experimental spectra. For β-diketones, the carbonyl (C=O) stretching frequencies are particularly diagnostic. In the diketo tautomer, these stretches typically appear in the region of 1687–1790 cm⁻¹, while in the enol tautomer, the conjugated system and intramolecular hydrogen bonding shift these frequencies. mdpi.com

Below is a table of typical vibrational frequencies for the functional groups present in this compound, as would be predicted by DFT calculations and confirmed by experimental IR spectroscopy.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Tautomer |

|---|---|---|---|

| C-H Stretch (alkane) | -CH₃, -CH₂- | 2850-3000 | Both |

| C=O Stretch | Diketone | 1687-1790 mdpi.com | Diketone |

| C=O Stretch (conjugated) | Enol Ketone | 1650-1700 mdpi.com | Enol |

| C=C Stretch | Enol | 1580-1640 mdpi.com | Enol |

| O-H Stretch (hydrogen-bonded) | Enol | 2500-3200 (broad) | Enol |

Modeling Tautomeric Forms and Interconversion Barriers

A defining feature of β-diketones is their existence as a mixture of tautomers, primarily the diketo and the chelated cis-enol forms. mdpi.com The equilibrium between these forms is crucial as it dictates the molecule's physical and chemical properties. For this compound, the methyl group on the central carbon influences this equilibrium. Research on similar β-diketones indicates that alkyl substituents on the central carbon (α-carbon) tend to favor the enol tautomer. mdpi.com

Figure 1: The diketone and enol tautomeric forms of this compound. researchgate.net

Figure 1: The diketone and enol tautomeric forms of this compound. researchgate.netComputational modeling using DFT allows for the determination of the relative stabilities of these tautomers by calculating their ground-state energies. The enol form is often found to be more stable due to the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered pseudo-aromatic ring. researchgate.net

Furthermore, DFT calculations can map the potential energy surface for the interconversion between the keto and enol forms. This involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy barrier for the tautomerization. These barriers are important for understanding the kinetics of the interconversion. mdpi.com For example, a computational study on 3-phenyl-2,4-pentanedione (B1582117) using DFT (b3lyp/6-31+g(d)) calculated the activation energy barrier for the keto-to-enol conversion to be approximately 30-31 kcal/mol in the gas phase and various solvents. orientjchem.org

The following table provides an exemplary set of computational results for a related β-diketone, illustrating the typical energy differences and barriers that can be determined through DFT modeling.

| Species | Description | Relative Electronic Energy (kcal/mol) |

|---|---|---|

| Keto Form | Ground state of the diketone tautomer | 0.00 (Reference) |

| Enol Form | Ground state of the enol tautomer | +17.89 |

| Transition State (TS) | Energy maximum for keto-enol interconversion | +30.61 |

Note: The data in Table 2 is for 3-phenyl-2,4-pentanedione and serves as a representative example of the type of information generated from DFT analysis of β-diketone tautomerism. orientjchem.org Such calculations provide fundamental insights into which tautomer is thermodynamically preferred and the kinetic barrier to their interconversion.

Tautomerism Studies of 4 Methylheptane 3,5 Dione

Keto-Enol Tautomeric Equilibrium

The equilibrium between the diketo form and its enol tautomer is a well-documented characteristic of 4-methylheptane-3,5-dione. nih.govresearchgate.net While the diketo form is structurally distinct, the enol form can exist as two different isomers due to the position of the double bond and the hydroxyl group.

The keto form of this compound possesses two carbonyl groups at the 3rd and 5th positions with a methyl group at the 4th position. The enol form is characterized by a hydroxyl group and a carbon-carbon double bond, which introduces the possibility of cis and trans isomerism. The presence of both the diketone and its enol tautomer has been confirmed through analytical techniques. nih.govresearchgate.net For instance, gas chromatography analysis has indicated that the diketone is in equilibrium with approximately 10% of its enol tautomer. nih.gov

The stability of the enol form is significantly influenced by factors such as intramolecular hydrogen bonding and resonance. rsc.orglibretexts.org The enol form benefits from the delocalization of pi electrons across the C=C-C=O system, a stabilizing feature known as conjugation. libretexts.org

Table 1: Tautomeric Forms of this compound

| Tautomer | Key Structural Features |

|---|---|

| Keto Form | Contains two carbonyl (C=O) groups. |

| Enol Form | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). |

A crucial factor stabilizing the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond. rsc.orglibretexts.org In the enolic form of this compound, the hydrogen atom of the hydroxyl group can form a hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable six-membered ring-like structure. rsc.orglibretexts.org This intramolecular hydrogen bonding is a key driver for the existence and stability of the enol form. rsc.org The strength of this bond can be influenced by the electronic and steric properties of substituents on the β-diketone skeleton. rsc.org

Factors Influencing Tautomeric Ratios

The ratio of keto to enol tautomers at equilibrium is not fixed and can be significantly influenced by several external and internal factors. nih.govrsc.orgirb.hr These include the polarity of the solvent, the nature of substituents on the molecule, and the temperature. rsc.orgirb.hrnih.gov

The polarity of the solvent plays a critical role in determining the position of the keto-enol equilibrium. irb.hrbiopchem.education Generally, in nonpolar solvents, the enol form is favored due to the stability provided by the intramolecular hydrogen bond. nih.gov In contrast, polar solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms. rsc.org Often, the more polar keto form is stabilized to a greater extent in polar solvents, shifting the equilibrium towards the keto tautomer. irb.hrnih.gov Studies on other β-dicarbonyl compounds have shown a distinct shift in the tautomeric equilibrium towards the keto form with increasing solvent polarity. biopchem.education

The electronic and steric properties of substituents on the β-diketone framework have a profound impact on the tautomeric equilibrium. rsc.org Electron-withdrawing groups can influence the acidity of the α-hydrogens and the stability of the enolate intermediate, thereby affecting the ease of enolization. rsc.org Steric hindrance from bulky substituents can also play a significant role. rsc.org In some cases, bulky groups can destabilize the planar enol form, shifting the equilibrium towards the diketo form. rsc.org Research on various β-diketones has shown that substituents in the second position are particularly crucial in determining the preferred tautomeric form. rsc.org

Temperature is another factor that can alter the keto-enol equilibrium. irb.hr Studies on similar β-dicarbonyl systems have demonstrated that an increase in temperature can shift the equilibrium. irb.hr For some β-triketones, raising the temperature has been observed to favor the more polar triketo form over the dienol form. irb.hr This suggests that the thermodynamic parameters (enthalpy and entropy) of the tautomerization process dictate the direction of the shift with changing temperature. For this compound, it is expected that the equilibrium would also exhibit temperature dependence, although specific data for this compound is not extensively detailed in the provided search results. nih.gov

Coordination Chemistry and Metal Complexation of 4 Methylheptane 3,5 Dione

Ligand Properties of 4-Methylheptane-3,5-dione

The efficacy of this compound as a ligand stems from its specific structural and electronic properties. Its ability to form a stable, bidentate monoanionic ligand is the cornerstone of its coordination chemistry.

Chelation Capabilities with Metal Ions

This compound is classified as a β-diketone, a class of compounds renowned for their ability to form complexes with metal ions. The key to this capability is the keto-enol tautomerism. The enol form possesses a hydroxyl group and a carbonyl group in proximity, and upon deprotonation of the acidic α-hydrogen, it forms an enolate anion. This anion features two oxygen atoms that act as donor atoms, allowing it to bind to a single metal ion in a pincer-like fashion, forming a stable six-membered ring. This process is known as chelation. The formation of this chelate ring is entropically favored and results in complexes with enhanced stability compared to those formed with monodentate ligands. The proportion of the compound in the enolate anion form, which is necessary for chelation, is influenced by factors such as the pH of the solution. sci-hub.ru

Formation of Stable Metal Chelates

The β-diketonate structure of this compound facilitates the formation of highly stable metal chelates. Once the enolate anion coordinates to a metal ion, it forms a neutral, lipophilic complex, particularly with divalent and trivalent metal ions. For a divalent metal ion (M²⁺), two molecules of the deprotonated ligand will coordinate to form a neutral ML₂ complex. Similarly, a trivalent metal ion (M³⁺) will coordinate with three ligand molecules to form an ML₃ complex. These resulting metal chelates exhibit significantly enhanced chemical stability compared to the parent dione (B5365651) compound. This stability is a critical feature for their application in various chemical processes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves a straightforward reaction between the ligand and a suitable metal salt in a solution.

Specific Metal Complexes (e.g., Lead, Copper, Zinc, Iron(III))

Complexes of this compound with various metals have been investigated for their unique properties and potential applications.

Lead (Pb²⁺): Research has demonstrated the synthesis of lead chelates using this compound, highlighting its potential for the selective extraction of this toxic metal ion. However, studies on the closely related ligand 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (pivaloylacetone) have indicated that the successful synthesis of its lead complex might not be easily reproducible. illinois.edu

Copper (Cu²⁺) and Zinc (Zn²⁺): The chelation of this compound with copper and zinc ions has been explored. These interactions result in the formation of complexes that exhibit distinct colors depending on the metal ion involved. This property has been utilized for analytical purposes, such as in the detection of specific metal ions in samples.

Iron (Fe³⁺): While specific studies on the iron(III) complex of this compound are not extensively detailed, the synthesis of related iron(III) β-diketonate complexes is well-established. For instance, the synthesis of Tris(6-methylheptane-2,4-dionato-O,O')iron(III) typically involves the reaction of an iron(III) salt with the corresponding β-diketone ligand in the presence of a base. ontosight.ai The resulting complex is an octahedral, high-spin iron(III) compound where the central iron atom is coordinated to six oxygen atoms from the three bidentate ligands. ontosight.ai

The general approach to synthesizing these complexes involves dissolving the this compound ligand and a metal salt (e.g., chloride or sulfate) in a suitable solvent or solvent mixture. A base is often added to facilitate the deprotonation of the ligand to its active enolate form, leading to the precipitation or extraction of the metal complex.

Table 1: Properties of this compound and its Metal Complexes

| Property | This compound (Ligand) | Metal Complexes |

|---|---|---|

| Formula | C₈H₁₄O₂ nih.gov | M(C₈H₁₃O₂)ₓ (where x is the charge of the metal ion) |

| Molecular Weight | 142.20 g/mol nih.gov | Varies with metal |

| State | Liquid | Typically solid |

| Key Feature | β-diketone structure allows for chelation | Formation of stable six-membered chelate rings |

| Observed Properties | Pungent odor | Cu²⁺ and Zn²⁺ complexes are distinctly colored |

Applications in Metal Extraction and Separation

The ability of this compound to form stable, neutral, and organo-soluble complexes with metal ions makes it a valuable tool for the separation and extraction of metals from aqueous solutions.

Solvent Extraction Methodologies

Solvent extraction is a primary application of the chelating properties of this compound. This technique is used to selectively transfer a metal ion from an aqueous phase to an immiscible organic phase.

The general methodology involves the following steps:

Phase Contact: An aqueous solution containing the target metal ions is brought into contact with an organic solvent (e.g., hexane, dichloromethane) containing this compound. legislation.gov.uk

pH Adjustment: The pH of the aqueous phase is adjusted to an optimal value to promote the deprotonation of the β-diketone to its enolate form, thereby activating it for chelation.

Chelation and Extraction: The chelating agent reacts with the metal ion at the aqueous-organic interface to form a neutral metal chelate. This complex, being electrically neutral and possessing hydrophobic alkyl groups, has a much higher solubility in the organic phase than in the aqueous phase.

Phase Separation: The two immiscible phases are allowed to separate. The metal ion, now complexed with the ligand, is concentrated in the organic phase.

Stripping (Back-Extraction): The metal can be recovered from the organic phase by treating it with a highly acidic aqueous solution. The low pH protonates the ligand, breaking the complex and transferring the metal ion back into the new aqueous phase.

This selective extraction is crucial for purifying metals, treating industrial wastewater, and in analytical pre-concentration procedures. illinois.edu

Table 2: General Steps in Solvent Extraction using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Mixing | An aqueous solution containing metal ions is mixed with an organic solvent containing the ligand. | To create an interface for the reaction to occur. |

| 2. Chelation | The ligand reacts with a specific metal ion to form a neutral metal-ligand complex. | To create a species that is soluble in the organic phase. |

| 3. Extraction | The neutral complex partitions from the aqueous phase into the organic phase. | To selectively remove the metal ion from the aqueous solution. |

| 4. Separation | The organic and aqueous phases are separated. | To isolate the metal-rich organic phase. |

| 5. Stripping | The organic phase is treated with a strong acid to break the complex and transfer the metal back to a new aqueous phase. | To recover the metal in a concentrated form and regenerate the ligand. |

Kinetic Studies of Metal Leaching and Extraction

Kinetic studies are crucial for understanding the rate at which this compound can leach and extract metal ions from various sources. These studies provide insights into the reaction mechanisms, including identifying the rate-determining steps, which is essential for optimizing industrial extraction processes. While specific kinetic data for this compound is not extensively documented in publicly available literature, valuable comparisons can be drawn from studies on analogous β-diketones.

A kinetic study on tantalum extraction from tantalum(V) oxide using various β-diketones, such as acetylacetone (B45752) (ACAC), dipivaloyl methane (B114726) (DPVM), hexafluoro (B1673141) acetylacetone (HFAA), and trifluoro acetylacetone (TFAA), offers a framework for understanding the potential kinetic behavior of this compound. saimm.co.za The rate of metal dissolution in such systems can be controlled by different mechanisms, primarily diffusion through a product layer or the chemical reaction at the surface. saimm.co.za

In the aforementioned study, the shrinking core model was used to determine the rate-controlling step. The results indicated that the dissolution of tantalum was diffusion-controlled when using HFAA, mixed-controlled with TFAA, and chemical-reaction-controlled with ACAC and DPVM. saimm.co.za This highlights that the structure of the β-diketone plays a significant role in the kinetic mechanism. The activation energies calculated from the Arrhenius equation further quantify the temperature dependence of the extraction rate and provide clues about the underlying mechanism. saimm.co.za For instance, lower activation energies are typically associated with diffusion-controlled processes, while higher values suggest a chemical reaction is the rate-limiting step. saimm.co.za

Table 1: Activation Energies for Tantalum Extraction with Various β-Diketones

| β-Diketone | Activation Energy (kJ/mol) | Proposed Rate-Controlling Mechanism |

|---|---|---|

| Hexafluoro acetylacetone (HFAA) | 16.8 | Diffusion Controlled |

| Trifluoro acetylacetone (TFAA) | 27.9 | Mixed Controlled |

| Acetylacetone (ACAC) | 51.6 | Chemical Reaction Controlled |

| Dipivaloyl methane (DPVM) | 64.5 | Chemical Reaction Controlled |

This table is based on data from a kinetic study on tantalum extraction and is intended to be illustrative of the kinetic parameters found in β-diketone extraction systems. saimm.co.za

For this compound, a similar systematic kinetic investigation would be required to determine its specific extraction rates and mechanisms for various metal ions. Such a study would involve varying parameters like temperature, pH, ligand concentration, and agitation speed to elucidate the rate equation and determine the activation energy for specific metal extraction systems.

Influence of Ligand Structure on Extraction Efficiency

The molecular structure of the β-diketone extractant, including this compound, has a profound impact on its metal extraction efficiency and selectivity. Key structural features that influence these properties include the nature of the substituents on the α-carbon and the terminal carbonyl groups. These features can induce steric effects, alter the ligand's acidity (pKa), and modify the hydrophobicity of the resulting metal complex.

The selectivity of β-diketone ligands for specific metal ions is dependent on the properties of the ligand anion, which are in turn influenced by the nature of the substituents. iiste.org The introduction of alkyl groups, such as the methyl group at the central carbon in this compound, can significantly affect the stability of the formed metal complexes. A study on pentane-2,4-dione and its 3-alkyl derivatives showed that the stability of Co(II) and Ni(II) complexes varied with the substituent. researchgate.net

Table 2: Stability Constants (log K) of Co(II) and Ni(II) Complexes with Alkyl-Substituted β-Diketones

| β-Diketone | Co(II) log K | Ni(II) log K |

|---|---|---|

| Pentane-2,4-dione | 5.40 | 4.96 |

| 3-Methyl-pentane-2,4-dione | 5.56 | 4.99 |

| 3-Ethyl-pentane-2,4-dione | 5.03 | 4.97 |

Data from a study on the role of β-diketones in the extraction of cobalt(II) and nickel(II) ions. researchgate.net

The data suggests that a methyl substituent on the α-carbon can increase the stability of the metal complex compared to the unsubstituted parent compound, potentially due to electronic effects. researchgate.net However, a larger ethyl group leads to a decrease in stability, which can be attributed to steric hindrance. researchgate.net This steric effect can be beneficial for improving selectivity between different metal ions. For instance, sterically hindered β-diketones have been shown to enhance the selective extraction of copper over other metals like nickel and zinc. e3s-conferences.org The "umbrella structure" of certain alkyl groups can create a steric-hindrance effect that improves the separation efficiency of Cu(II) from Fe(III). semanticscholar.org

Furthermore, the nature of the terminal groups (R¹ and R² in R¹-CO-CH(R')-CO-R²) plays a crucial role. Replacing aliphatic groups with aromatic rings, as in benzoylacetone (B1666692) and dibenzoylmethane, can increase the extraction efficiency for copper(II) ions compared to acetylacetone, even when their pKa values are similar. e3s-conferences.org The presence of electron-withdrawing groups, such as the trifluoromethyl group, also significantly alters the extraction properties of β-diketones. acs.orgresearchgate.net Fluorinated β-diketones are often more acidic, which can allow for extraction from more acidic aqueous solutions. saimm.co.za

Catalytic Applications of 4 Methylheptane 3,5 Dione and Its Derivatives

Precursors for Heterogeneous Catalysts

Metal β-diketonate complexes are widely employed as precursors for the synthesis of heterogeneous catalysts. The stability and volatility of these complexes make them ideal for techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD), where they are thermally decomposed to deposit thin films or nanoparticles of metal oxides onto a support material. These resulting materials often possess high surface areas and well-defined active sites, which are crucial for heterogeneous catalysis.

Complexes derived from 4-methylheptane-3,5-dione can be utilized in this context. By reacting this compound with various metal salts, stable metal β-diketonate complexes are formed. These complexes can then be used to prepare supported catalysts for a range of industrial applications. The choice of the metal and the specific structure of the β-diketone ligand, including the substituents on the backbone like the methyl group in this compound, can influence the properties of the final catalytic material.

Table 1: Applications of β-Diketonate Complexes as Catalyst Precursors

| Precursor Type | Application | Method | Reference |

|---|---|---|---|

| Metal β-diketonates | Metal oxide thin films | MOCVD | |

| Metal β-diketonates | Nanomaterials | Solvent-based methods |

Enhancement of Catalytic Activity in Organic Transformations

The ligand environment surrounding a metal catalyst is critical in determining its activity, selectivity, and stability. β-Diketones, such as this compound and its derivatives, are valuable ancillary ligands that can modulate the performance of metal catalysts in key organic reactions like acylations and alkylations.

In metal-catalyzed acylation reactions, the binding of a β-diketonate ligand to the metal center can modify its Lewis acidity and coordination sphere. This, in turn, affects the activation of the acylating agent and the subsequent nucleophilic attack. While specific studies detailing the use of this compound itself for enhancing catalytic acylation are not prominent, the broader class of β-diketonate ligands is known to play this role. By synthesizing derivatives of this compound with different electronic and steric profiles, it is possible to create a library of ligands to optimize the catalytic efficiency for specific acylation transformations.

The utility of β-diketonate complexes has been demonstrated in catalytic alkylation reactions. For instance, a series of Molybdenum(IV) bis-β-diketonate complexes have been shown to be highly active catalysts for allylic substitution reactions, a specific type of alkylation. Research has indicated that complexes such as [Mo(Rdiket)₂(OTf)₂] are potent catalysts for the substitution of allylic alcohols. In these systems, the β-diketonate ligand (Rdiket) is crucial for the stability and reactivity of the molybdenum center. By analogy, complexes featuring this compound or its derivatives could be expected to show similar catalytic activity, with the potential for tuning the reaction's efficiency and selectivity by modifying the ligand structure.

Table 2: Molybdenum(IV) β-Diketonate Complexes in Allylic Substitution

| Complex | Reactivity | Finding | Reference |

|---|---|---|---|

| [Mo(Rdiket)₂Cl₂] | Pre-catalyst | Forms active species for allylic substitution. |

Use in Conjunction with Superacid Resins for Enhanced Selectivity

Current scientific literature does not provide evidence for the intentional use of this compound or its derivatives in conjunction with superacid resins to enhance catalytic selectivity. While the compound has been identified as a byproduct in acylation reactions catalyzed by superacid resins, this is a result of side reactions involving the acylating agent, rather than its application as a selectivity-enhancing additive.

Role of Fluorinated Derivatives in Catalysis (e.g., Diels-Alder Reactions)

The introduction of fluorine atoms into β-diketone ligands can significantly alter the properties of the corresponding metal complexes, particularly their Lewis acidity. Fluorinated β-diketonates are more electron-withdrawing, which increases the electrophilicity of the coordinated metal center. This property is highly valuable in catalysis, especially for reactions that are promoted by Lewis acids, such as the Diels-Alder reaction.

A metal complex bearing a fluorinated derivative of this compound can function as a chiral Lewis acid catalyst. Such a catalyst can coordinate to a dienophile, lowering its LUMO energy and accelerating the [4+2] cycloaddition with a diene. Computational and experimental studies have shown that fluorine substitution on dienophiles can influence reaction rates and stereoselectivity. The use of fluorinated β-diketonate ligands on the catalyst provides a method to systematically tune these electronic effects. While the reaction of 2-methylidene-1,3-diketones (derived from β-diketones) in Diels-Alder reactions has been noted, the primary role of fluorinated β-diketonates is in the formation of the catalyst itself. The volatility and stability of these fluorinated complexes are also advantageous.

Table 3: Effect of Fluorination on Catalysis

| Feature | Effect | Application in Catalysis | References |

|---|---|---|---|

| Electronic Properties | Increases Lewis acidity of the metal center. | Activation of substrates in Lewis acid-catalyzed reactions (e.g., Diels-Alder). | |

| Stereoselectivity | Influences endo/exo selectivity in cycloadditions. | Design of stereoselective catalysts. |

| Physicochemical Properties | Can increase volatility and stability of metal complexes. | Useful for catalyst preparation and handling. | |

Ecological and Biological Significance of 4 Methylheptane 3,5 Dione

Role as a Pheromone Component in Insect Communication

4-Methylheptane-3,5-dione is a key signaling molecule in the chemical language of certain insects, particularly within the weevil family (Curculionidae). Research has identified it as a male-produced pheromone in species such as the lucerne weevil (Sitona discoideus) and the pea leaf weevil (Sitona lineatus). nih.govuni-bayreuth.depherobase.compherobase.comnih.gov In S. discoideus, it is the major male-specific compound emitted during the autumnal post-aestivatory flight period. nih.govscience.govresearchgate.net For S. lineatus, it functions as an aggregation pheromone, attracting both male and female weevils. slideshare.netresearchgate.net The compound is also a known attractant for other Sitona species. pherobase.comnih.gov

Electrophysiological studies, particularly the single sensillum recording (SSR) technique, have revealed that weevils possess highly sensitive and specialized olfactory receptor neurons (ORNs) for detecting this compound. nih.govresearchgate.netnih.gov In Sitona discoideus, ORNs in both males and females show strong responses to this diketone, indicating its significance in their pheromone signaling system. nih.govnih.govnih.govresearchgate.net These neurons are not only sensitive but also highly specialized for pheromone detection. nih.govresearchgate.net The high sensitivity suggests that even minute quantities of the compound can elicit a neural response, a crucial feature for long-distance chemical communication.

Table 1: Olfactory Receptor Neuron (ORN) Responses to this compound in Sitona Weevils

| Species | Sex | ORN Response Level | Technique Used | Finding |

| Sitona discoideus | Male & Female | High (>40 Hz) | Single Sensillum Recording nih.govnih.gov | Both sexes have highly sensitive and specialized ORNs for the compound. nih.govnih.govnih.gov |

| Sitona lepidus | Male | Specialized ORNs | Single Sensillum Recording researchgate.net | ORNs specialized for 4-methyl-3,5-heptanedione were found in males. researchgate.net |

| Sitona lepidus | Female | No sensitive ORNs | Single Sensillum Recording researchgate.net | Female sensilla did not contain ORNs sensitive to this specific compound. researchgate.net |

While both sexes of S. discoideus can detect this compound, there are nuances in their olfactory responses that suggest sex-specific roles. nih.govnih.gov Studies suggest that some of the ORNs responsible for detecting this compound and its related components are sex-specific. nih.govnih.gov This sexual dimorphism in the olfactory system is even more pronounced in other species. For instance, in the clover root weevil (Sitona lepidus), ORNs specialized for this compound are present in males but not in females, indicating a distinct, male-specific role for this compound in that species. researchgate.net In S. discoideus, males use the sensory input from their antennal ORNs to distinguish the diketone from other related pheromone components. nih.govresearchgate.net

The detection of this compound directly influences weevil behavior, thereby affecting mating and population dynamics. In S. discoideus, the compound is a male-produced attractant for females, as observed in arena bioassays where females were significantly attracted to males. nih.govresearchgate.net This attraction is a critical step in initiating mating.

In Sitona lineatus, the compound acts as an aggregation pheromone, drawing both sexes together. slideshare.netresearchgate.net This aggregation behavior is advantageous for finding mates and can also lead to mass infestations on host plants, significantly impacting population distribution and agricultural ecosystems. The use of traps baited with synthetic this compound has been explored as a monitoring tool for weevil populations, which could help in planning pest management strategies. researchgate.net

Mechanisms of Biological Interaction

The biological activity of this compound is rooted in its distinct chemical structure. As a β-diketone, its reactivity is largely defined by the two carbonyl groups that are central to its function.

The mechanism of action for this compound involves its reactivity as an electrophile. The presence of two carbonyl (C=O) groups makes the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. evitachem.com This electrophilic nature allows the molecule to interact with and bind to nucleophilic sites within olfactory receptors on the insect's antennae. This binding event is the initial step that triggers the nerve impulse, leading to the perception of the pheromone signal.

Broader Biological Activities of β-Diketones (General Context)

The β-diketone structural motif, of which this compound is a member, is found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. mdpi.comchemijournal.com These compounds are recognized for their ability to chelate metals and participate in various biological pathways. mdpi.comnih.gov The diverse activities reported for this class of compounds underscore their pharmacological and biological potential. mdpi.comchemijournal.com Activities include antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and antimalarial properties. mdpi.comchemijournal.com

Table 2: General Biological Activities Reported for β-Diketone Compounds

| Biological Activity | Description |

| Antioxidant | Many β-diketones, particularly their enol tautomers, are known for their ability to scavenge free radicals. mdpi.comchemijournal.com |

| Anti-cancer | Certain β-diketones have shown potential as therapeutic options for cancer treatment, with some inhibiting cancer cell growth. mdpi.comchemijournal.com |

| Anti-inflammatory | Compounds with a β-diketone scaffold have been identified as having anti-inflammatory properties. mdpi.comchemijournal.com |

| Antimicrobial | Includes antibacterial and antifungal properties, with some derivatives showing effectiveness against various pathogens. mdpi.comchemijournal.com |

| Antimalarial | Specific β-diketones have been screened for their activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com |

| Metal Chelation | The β-diketone structure is an excellent chelating ligand for a variety of metal ions, a property utilized in biomedical applications. mdpi.comnih.gov |

Enzyme Inhibitory Investigations

Research into the direct enzyme inhibitory properties of this compound is not extensively documented in publicly available literature. However, its interaction with enzymes has been a subject of investigation, particularly in the context of enzymatic reactions where the compound acts as a substrate. Studies have focused on the stereoselective reduction of this compound using various enzymes, which provides insight into enzyme-compound interactions.

A significant area of research has been the use of ketoreductases (KREDs) for the synthesis of stereoisomers of 5-hydroxy-4-methyl-3-heptanone, a pheromone known as sitophilure, for which this compound is a precursor. researchgate.netresearchgate.net In these chemoenzymatic processes, various ketoreductases have been screened for their ability to reduce one of the ketone groups of this compound in a highly selective manner.

A 2009 patent detailed the screening of 64 isolated ketoreductases for the reduction of this compound. thieme-connect.de This process is a clear demonstration of enzyme-substrate interaction, where the enzyme's active site accommodates the dione (B5365651) for catalysis. The study found that several NADPH-dependent ketoreductases could successfully catalyze the reduction, with some showing high diastereoselectivity and enantioselectivity. thieme-connect.de While this is an example of enzymatic modification of the compound rather than inhibition by it, the principles of molecular recognition and binding to an enzyme's active site are fundamental to both processes. The efficiency and selectivity of these enzymatic reactions underscore the potential for specific interactions between this compound and the active sites of certain enzymes.

The table below summarizes the outcomes of enzymatic reduction of this compound by selected ketoreductases, highlighting the specificity of these enzyme-compound interactions.

| Enzyme Type | Substrate | Product | Selectivity | Reference |

| Ketoreductase (KRED) | This compound | (4S,5S)-5-hydroxy-4-methyl-3-heptanone | High diastereomeric and enantiomeric excess | thieme-connect.de |

| Ketoreductase (KRED) | This compound | (+)-Sitophilure | High diastereoselectivity and enantioselectivity | researchgate.net |

Antioxidant Properties via Metal Chelation

The antioxidant potential of a compound can be exerted through various mechanisms, one of which is the chelation of pro-oxidant metal ions. The structural characteristics of this compound, specifically its β-diketone moiety, confer upon it the ability to act as a chelating agent. β-Diketones can form stable complexes with a variety of metal ions, thereby sequestering them and preventing their participation in redox reactions that generate harmful free radicals, such as the Fenton reaction.

The two carbonyl groups in the 1,3-position create a favorable arrangement for coordinating with metal ions, forming a stable six-membered ring structure. This chelating ability is a known feature of β-diketones and is considered a key mechanism for their antioxidant effects. By binding to metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can inhibit the formation of highly reactive hydroxyl radicals, thus contributing to the protection of biological molecules from oxidative damage.

While specific quantitative antioxidant activity assays for this compound are not widely reported, its structural analogy to other β-diketones known for their metal-chelating and antioxidant properties suggests a similar potential. For instance, a study on the chelation properties of diketones highlighted that compounds like this compound can effectively form complexes with various metal ions. This inherent chemical property is the basis for its potential role as an antioxidant.